9N-Trityl Guanine-13C2,15N

Description

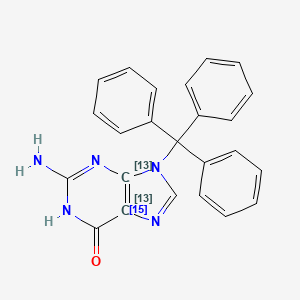

Structure

3D Structure

Properties

Molecular Formula |

C24H19N5O |

|---|---|

Molecular Weight |

396.4 g/mol |

IUPAC Name |

2-amino-9-trityl-1H-purin-6-one |

InChI |

InChI=1S/C24H19N5O/c25-23-27-21-20(22(30)28-23)26-16-29(21)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,25,27,28,30)/i20+1,21+1,26+1 |

InChI Key |

JPRZNDHSBUBJNH-DROVMUMNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=[15N][13C]5=[13C]4N=C(NC5=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N |

Origin of Product |

United States |

Applications in Advanced Structural and Dynamic Biomolecular Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The strategic placement of ¹³C and ¹⁵N isotopes in the guanine (B1146940) base is instrumental for overcoming the inherent challenges of NMR spectroscopy when applied to large and complex nucleic acid systems. These challenges often include severe resonance overlap and spectral complexity, which can obscure detailed structural and dynamic information.

The assignment of NMR signals to specific atoms within a biomolecule is the foundational step for any detailed structural analysis. In large nucleic acids, spectral overlap, particularly in the ribose regions, makes this process exceptionally difficult. Isotopic labeling with compounds like 9N-Trityl Guanine-¹³C₂,¹⁵N offers a direct solution.

The incorporation of ¹⁵N at the N9 position, which is involved in the glycosidic bond, provides a distinct chemical shift that can be used to differentiate guanosine (B1672433) residues from other nucleotides. By using multidimensional NMR experiments that correlate the ¹⁵N nucleus with attached ¹H and ¹³C nuclei, it is possible to resolve signals that would otherwise be indistinguishable. For instance, a ¹³C,¹⁵N correlation experiment can separate the ribose resonances of different nucleotide types, significantly simplifying the assignment process in complex RNA and DNA molecules nih.gov. The selective ¹⁵N labeling of guanine leads to the appearance of additional ¹H–¹⁵N and ¹³C–¹⁵N spin-spin coupling constants, which provide unambiguous information for confirming molecular structures and connectivity nih.gov.

Table 1: Representative NMR Chemical Shift Ranges for Labeled Guanine

| Nucleus | Typical Chemical Shift Range (ppm) | Utility in Resonance Assignment |

| ¹⁵N9 | 140 - 170 | Provides a distinct marker for guanosine, aiding in the separation of signals in crowded spectral regions. |

| ¹³C (base) | 110 - 160 | Labeled carbons in the purine (B94841) ring provide additional points for correlation, confirming assignments. |

| ¹H (base/ribose) | 5.0 - 8.5 | Correlation to ¹⁵N and ¹³C nuclei allows for unambiguous assignment of proton signals. |

Guanine-rich sequences of nucleic acids can fold into complex four-stranded structures known as G-quadruplexes nih.govnih.gov. These non-canonical structures are formed by the stacking of G-tetrads, which are square-planar arrangements of four guanine bases stabilized by Hoogsteen hydrogen bonds nih.gov. G-quadruplexes are implicated in crucial biological processes, including the regulation of gene expression and the maintenance of telomere integrity nih.gov.

Determining the precise topology and three-dimensional structure of G-quadruplexes is challenging due to their polymorphic nature. The use of ¹³C,¹⁵N-labeled guanine is invaluable in these studies. By specifically labeling the guanine residues that form the core G-tetrads, researchers can use NMR to probe the local environment of each guanine. This allows for the unambiguous identification of the hydrogen-bonding network within the G-tetrads and provides crucial distance restraints for structure calculation nih.gov. The ability to selectively observe the guanine signals simplifies the interpretation of complex NOESY (Nuclear Overhauser Effect Spectroscopy) spectra, which are essential for determining the spatial proximity of atoms.

Nucleic acids are not static molecules; they undergo a range of dynamic motions that are critical for their function. These motions span multiple timescales, from fast local fluctuations to slower, larger-scale conformational changes. Probing these dynamics, especially on the microsecond to millisecond timescale relevant to many biological processes, is a key application of advanced NMR techniques.

Selective isotopic labeling, particularly with ¹⁵N at the N9 position of guanine, offers significant advantages for studying these dynamics nih.gov. The ¹⁵N9 nucleus has a small chemical shift anisotropy, which results in longer transverse relaxation times (T₂) and consequently narrower NMR lines nih.gov. This is especially beneficial for studying large RNAs, where rapid signal decay often limits the quality of NMR data nih.gov. By measuring relaxation rates (R₁ and R₁ρ) and using techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion, researchers can quantify conformational exchange processes. The sharp signals from selectively labeled [9-¹⁵N]-Guanosine enable more accurate relaxation measurements, providing insights into the kinetic and thermodynamic parameters of dynamic events like the transient opening of base pairs or the folding and unfolding of structural motifs nih.gov.

Interactions between proteins and nucleic acids are fundamental to nearly all aspects of cellular function mdpi.com. Understanding the molecular basis of this recognition is a central goal of structural biology. Isotope-labeling strategies are pivotal in dissecting these complex interactions.

By incorporating ¹³C,¹⁵N-labeled guanine into a specific DNA or RNA molecule, researchers can create a system where the nucleic acid is "NMR-visible" while the interacting protein is "NMR-invisible" (or vice versa). When the unlabeled protein binds to the labeled nucleic acid, changes in the chemical shifts and line widths of the guanine signals can be monitored. This technique, known as chemical shift perturbation mapping, allows for the precise identification of the guanine residues at the binding interface. Furthermore, intermolecular NOEs can be measured between the labeled nucleic acid and the unlabeled protein, providing direct evidence of atomic-level contacts and enabling the construction of high-resolution models of the complex.

The presence of ¹³C and ¹⁵N labels enables a suite of powerful NMR experiments designed to filter or edit signals based on the isotopic content of the molecule nih.govresearchgate.net. These experiments are essential for studying large biomolecular complexes and complex mixtures nih.gov.

In an isotope-filtered experiment, the pulse sequence is designed to selectively remove signals from the isotopically enriched component, allowing for the exclusive observation of the unlabeled partner in a complex nih.govresearchgate.net. For example, in a protein-DNA complex where only the DNA (containing the labeled guanine) is enriched, a ¹³C-filtered NOESY experiment would suppress all signals from the DNA, revealing only the protons of the bound protein and any intermolecular NOEs to the DNA.

Conversely, isotope-edited experiments selectively detect only the signals from the labeled molecule. This is particularly useful for focusing on the nucleic acid component within a large, complex cellular environment or when bound to a much larger protein. These advanced techniques, made possible by specific labeling with precursors like 9N-Trityl Guanine-¹³C₂,¹⁵N, are indispensable for pushing the size limits of biomolecular NMR and for dissecting the intricate details of molecular interactions nih.govresearchgate.net.

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. The incorporation of stable isotopes like ¹³C and ¹⁵N provides a powerful handle for quantitative and qualitative analysis of nucleic acids and their interactions.

When a nucleic acid containing 9N-Trityl Guanine-¹³C₂,¹⁵N is analyzed by MS, the guanosine residues will exhibit a predictable mass shift compared to their natural abundance counterparts. This mass difference serves as a unique signature that can be used for several applications:

Quantitative Analysis: In metabolic labeling experiments, cells can be grown in media containing the labeled guanine precursor. By analyzing the nucleic acids from these cells, MS can determine the extent of incorporation of the labeled guanine. This approach is used to study nucleic acid turnover and biosynthesis pathways frontiersin.orgnih.gov. The ratio of the intensity of the mass peaks corresponding to the labeled and unlabeled species provides a precise quantification.

Tracing Metabolic Fates: The ¹⁵N and ¹³C labels act as tracers to follow the metabolic fate of guanine within the cell nih.gov. This allows researchers to investigate how nucleotides are salvaged and interconverted.

Structural Proteomics: In conjunction with techniques like cross-linking mass spectrometry, the known mass of the labeled nucleotide can help in identifying protein-nucleic acid cross-link sites with greater confidence.

Table 2: Isotopic Mass Shifts for Labeled Guanine

| Isotope | Natural Abundance (%) | Mass (amu) | Mass Shift per Labeled Atom (amu) | Total Shift for ¹³C₂,¹⁵N Guanine |

| ¹²C | 98.9% | 12.0000 | N/A | +3.0031 |

| ¹³C | 1.1% | 13.0034 | +1.0034 | |

| ¹⁴N | 99.6% | 14.0031 | N/A | |

| ¹⁵N | 0.4% | 15.0001 | +0.9970 |

Note: The total mass shift allows for clear differentiation in high-resolution mass spectrometers.

Quantitative Analysis Utilizing Stable Isotope Dilution Mass Spectrometry (SID-MS)

Stable Isotope Dilution Mass Spectrometry (IDMS or SID-MS) is a primary method for achieving highly accurate and precise quantification of analytes and is considered a definitive measurement technique by metrological institutes. nih.govnist.gov The methodology involves adding a known amount of an isotopically labeled version of the analyte—in this case, a derivative of Guanine-13C2,15N—to a sample. This labeled compound, often referred to as the internal standard, is chemically identical to the endogenous analyte but has a greater mass due to the presence of heavy isotopes. nih.gov

During mass spectrometry analysis, the unlabeled (native) analyte and the labeled internal standard are detected at different mass-to-charge (m/z) ratios. Because they are chemically identical, they exhibit the same behavior during sample preparation, chromatography, and ionization. ckisotopes.com This co-processing minimizes variations and matrix effects, allowing for the precise quantification of the native analyte by measuring the ratio of its signal intensity to that of the known amount of the internal standard. nist.gov This approach provides results directly traceable to the International System of Units (SI). nih.gov

Table 1: Mass-to-Charge (m/z) Ratios in SID-MS Analysis of Guanine This interactive table illustrates the mass difference between native guanine and the isotopically labeled standard used in SID-MS. The mass shift allows for distinct detection and quantification.

| Compound | Isotopic Composition | Molecular Weight ( g/mol ) | Predominant [M+H]+ ion (m/z) |

| Guanine (Analyte) | Natural Abundance (¹²C, ¹⁴N) | ~151.13 | 152.05 |

| Guanine Standard | Enriched (¹³C₂, ¹⁵N) | ~154.13 | 155.05 |

Mechanistic Studies of Nucleic Acid Modification and Damage Pathways

Isotopically labeled standards like 9N-Trityl Guanine-13C2,15N are indispensable for elucidating the complex mechanisms of nucleic acid modification and damage. Guanine is the most easily oxidized of the DNA bases and is a frequent target for damage, leading to lesions that can be mutagenic if not repaired. nih.govnih.gov

In mechanistic studies, the labeled guanine can be incorporated into synthetic DNA or RNA strands. These strands are then exposed to damaging agents, such as reactive oxygen species or chemical carcinogens, in controlled in vitro systems or introduced into cells. Researchers can then track the fate of the labeled guanine over time. By using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), scientists can identify the specific chemical transformations the guanine base undergoes. researchgate.net This allows for the precise characterization of reaction intermediates and final damage products, providing insight into the step-by-step chemical pathways of lesion formation. nih.gov

Furthermore, these labeled substrates are used to study the efficiency and mechanisms of DNA repair pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER). nih.govnih.gov By monitoring the disappearance of a labeled lesion and the appearance of the repaired, labeled guanine, researchers can determine repair kinetics and identify the specific enzymes involved in recognizing and excising the damage. nih.gov

Identification and Characterization of Oxidative and Adduct Lesions in Nucleic Acids

The use of this compound as an internal standard is crucial for the accurate identification and characterization of a wide array of nucleic acid lesions. Oxidative stress can lead to numerous guanine modifications, while environmental mutagens and endogenous metabolites can form covalent adducts with the guanine base. researchgate.netnih.gov

During analysis, the labeled standard helps to confirm the identity of suspected lesions. The standard and the native lesion co-elute during liquid chromatography, and their fragmentation patterns in tandem mass spectrometry can be compared. researchgate.net This is essential for distinguishing between isomeric lesions and for validating the structure of newly discovered DNA modifications. mdpi.com

This methodology has been applied to characterize a diverse range of guanine lesions, enhancing the understanding of their biological significance. For example, it is used to study well-known oxidative lesions like 8-oxo-7,8-dihydroguanine (8-oxoG) as well as more complex adducts formed from exposure to carcinogens like acetaldehyde (a metabolite of ethanol) or pyrrolizidine alkaloids. nih.govresearchgate.netnih.gov The ability to accurately quantify these lesions in biological samples is fundamental to molecular toxicology and cancer research, helping to establish links between exposure, DNA damage, and disease risk. mdpi.com

Table 2: Common Guanine Lesions Studied Using Isotope-Labeled Standards This interactive table lists examples of oxidative and adduct lesions of guanine whose identification and quantification are facilitated by stable isotope dilution mass spectrometry.

| Lesion Type | Lesion Name | Damaging Agent/Process | Significance |

| Oxidative | 8-oxo-7,8-dihydroguanine (8-oxoG) | Reactive Oxygen Species | Common biomarker of oxidative stress, mutagenic. nih.gov |

| Oxidative | 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyG) | Reactive Oxygen Species | Common oxidative lesion, substrate for DNA repair. nih.gov |

| Oxidative | 5-Guanidinohydantoin (Gh) | Further oxidation of 8-oxoG | Genotoxic, repaired by BER and NER. nih.gov |

| Adduct | N²-ethyl-dG | Acetaldehyde | Associated with alcohol consumption and smoking. researchgate.net |

| Adduct | DHP-derived adducts | Pyrrolizidine Alkaloids (e.g., Riddelliine) | Genotoxic, linked to liver tumors. nih.gov |

| Adduct | Acyclic and cyclic guanine adducts | N-Nitrosopyrrolidine | Formed from reaction with DNA. nih.gov |

Integration with Complementary Research Methodologies

Synergistic Approaches with Other Spectroscopic Techniques

Isotopically labeled compounds like 9N-Trityl Guanine-13C2,15N are rarely studied in isolation. Their true potential is realized through a synergistic combination of spectroscopic techniques, where each method provides a unique piece of the molecular puzzle. The primary analytical method for such a compound is Nuclear Magnetic Resonance (NMR) spectroscopy, but its findings are significantly enhanced when combined with mass spectrometry and UV-Visible spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The core application for 13C and 15N labeling is multidimensional heteronuclear NMR spectroscopy. protein-nmr.org.uk These stable isotopes allow researchers to overcome the spectral crowding and low sensitivity often encountered in NMR studies of large biomolecules like DNA and RNA. nih.gov The 13C and 15N nuclei provide distinct resonance signals that can be used to probe the local chemical environment, structure, and dynamics at specific, labeled sites within a nucleic acid sequence. acs.org For instance, 15N-labeling of the guanine (B1146940) ring can be used to study hydrogen bonding interactions and tautomeric states, which are critical for DNA and RNA structure and function. nih.gov

Mass Spectrometry (MS): Mass spectrometry serves as a crucial complementary technique to verify the successful synthesis and incorporation of the labeled guanine into an oligonucleotide. High-resolution mass spectrometry can precisely determine the molecular weight of the synthesized nucleic acid, confirming the presence of the additional mass from the 13C and 15N isotopes. nih.gov This validation is essential before undertaking complex and time-consuming NMR experiments. Techniques like Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) can be employed to determine the exact enrichment levels of 13C and 15N in the final product. nih.govresearchgate.net

UV-Visible Spectroscopy: The 9N-trityl group, while primarily a protecting group for synthesis, also acts as a useful spectroscopic probe. glenresearch.com During solid-phase oligonucleotide synthesis, the trityl group is cleaved at the beginning of each coupling cycle. atdbio.com The released trityl cation has a strong absorbance in the visible spectrum, allowing for the real-time, quantitative monitoring of the coupling efficiency at each step of the synthesis. This ensures that the oligonucleotide containing the valuable isotopic label is synthesized with high fidelity. atdbio.com

The interplay between these techniques provides a comprehensive workflow: UV-Vis spectroscopy confirms the efficiency of synthesis, mass spectrometry validates the final product's integrity and isotopic incorporation, and NMR spectroscopy provides detailed atomic-level structural and dynamic information.

| Spectroscopic Technique | Information Gained from this compound | Synergy with Other Techniques |

| NMR Spectroscopy | Atomic-level structure, dynamics, hydrogen bonding, and molecular interactions at the labeled 13C and 15N sites. nih.govnih.gov | Provides the detailed structural data for which the compound was designed; relies on MS for sample validation. |

| Mass Spectrometry | Confirmation of successful incorporation of the labeled guanine into an oligonucleotide; precise measurement of isotopic enrichment. nih.govnih.gov | Validates the integrity of the sample before complex NMR analysis, ensuring data quality. |

| UV-Visible Spectroscopy | Quantitative monitoring of coupling efficiency during solid-phase synthesis via cleavage of the trityl group. atdbio.com | Ensures the high-yield synthesis of the full-length oligonucleotide containing the isotopic label. |

Computational Modeling and Simulation Informed by Isotopic Dataresearchgate.net

Isotopic data derived from this compound-labeled nucleic acids provide high-precision experimental restraints that are invaluable for the development, validation, and refinement of computational models and molecular simulations. researchgate.net Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, aim to predict the behavior of molecules, but their accuracy is fundamentally dependent on the quality of the underlying theoretical models and force fields.

Experimental data from NMR studies of isotopically labeled molecules serve as critical benchmarks for these computational models. nih.gov For example, NMR-derived parameters such as nuclear Overhauser effects (NOEs), J-coupling constants, and chemical shifts provide specific distance and dihedral angle restraints. These experimental values can be directly compared with the corresponding values calculated from a molecular dynamics simulation. researchgate.net Any discrepancies between the experimental and simulated data can highlight inaccuracies in the computational force field, prompting its refinement to better reproduce the real-world behavior of the molecule.

In the context of complex nucleic acid structures, such as the guanine quartets mentioned in the referenced study by Guntupalli et al. (2021), isotopic labels are particularly powerful. researchgate.net The self-assembly of guanosine (B1672433) derivatives into higher-order structures like G-quadruplexes is a complex process governed by subtle non-covalent interactions. Simulations of these systems require highly accurate models. By incorporating Guanine-13C2,15N into such a system, researchers can obtain unambiguous experimental data on specific inter- and intra-molecular interactions that hold the structure together. This information provides a stringent test for computational models, helping to create more accurate simulations of G-quadruplex folding, stability, and interaction with other molecules.

| Data Type | Source (Post-Synthesis & Deprotection) | Application in Computational Modeling |

| Chemical Shifts | 13C and 15N NMR Spectroscopy | Validation of QM calculations of electronic structure; refinement of force field parameters related to local geometry. |

| J-Coupling Constants | 1H-13C, 1H-15N, 13C-15N NMR | Provide information on dihedral angles, which are used as direct restraints in structural calculations and for validating MD simulation trajectories. nih.gov |

| Nuclear Overhauser Effect (NOE) | 1H-1H NMR (in proximity to labeled sites) | Provides inter-proton distance restraints for determining 3D structure and for validating the conformational ensembles generated by MD simulations. |

| Relaxation Parameters (T1, T2) | 13C and 15N NMR Spectroscopy | Inform on molecular dynamics (e.g., bond rotations, overall tumbling) on various timescales, used to validate the dynamic behavior observed in MD simulations. nih.gov |

This iterative process of comparing experimental data from labeled compounds with computational predictions drives progress in both fields. It allows for the development of more realistic and predictive molecular models, which are essential for understanding the intricate functions of nucleic acids in biological systems.

Future Directions and Emerging Research Avenues

Advancements in Site-Specific and Atom-Specific Labeling Strategies

The ability to introduce isotopic labels at specific atomic positions within a biomolecule is paramount for simplifying complex NMR spectra and for probing specific molecular interactions. nih.gov Future advancements in this area are focused on both chemical and enzymatic synthesis methods to achieve even greater precision and efficiency.

Chemical Synthesis: The use of phosphoramidite (B1245037) chemistry in solid-phase synthesis is the cornerstone for producing site-specifically labeled oligonucleotides. nih.govnih.gov 9N-Trityl Guanine-¹³C₂,¹⁵N serves as a key phosphoramidite precursor in this process. The trityl group protects the 5'-hydroxyl group of the guanosine (B1672433) analog, allowing for its controlled addition to the growing nucleic acid chain on a solid support. biotage.com Subsequent cycles of deprotection (detritylation), coupling, capping, and oxidation enable the synthesis of a custom-designed sequence with the isotopic labels positioned exactly where desired. nih.gov Emerging strategies in this field aim to develop novel protecting groups that offer even greater orthogonality and milder deprotection conditions, which is particularly crucial for the synthesis of long and sensitive RNA molecules. atdbio.com

Enzymatic and Chemo-enzymatic Approaches: While chemical synthesis is powerful, enzymatic methods offer complementary advantages, such as the potential for producing longer RNA molecules. nih.gov Techniques like in vitro transcription using T7 RNA polymerase can incorporate isotopically labeled nucleotide triphosphates (NTPs) into RNA. nih.gov Chemo-enzymatic strategies combine the strengths of both approaches, for instance, by using chemically synthesized, labeled precursors in enzymatic reactions. nih.gov A significant area of development is "segmental isotope labeling," where a larger RNA is assembled from smaller, selectively labeled fragments. nih.govresearchgate.netcncb.ac.cn This approach is invaluable for studying specific domains of large RNA molecules, as it dramatically simplifies their NMR spectra. nih.gov

| Labeling Strategy | Description | Key Advantages |

| Site-Specific Labeling | Incorporation of an isotope at a specific nucleotide position in a sequence. | Enables focused study of particular regions, such as active sites or binding interfaces. |

| Atom-Specific Labeling | Incorporation of an isotope at a specific atomic position within a nucleotide. | Simplifies NMR spectra and allows for the probing of specific chemical interactions. |

| Segmental Labeling | Assembly of a large biomolecule from smaller, selectively labeled fragments. | Drastically reduces spectral complexity in large molecules, making them amenable to NMR analysis. nih.gov |

Expansion of Applications to Larger and More Intricate Biomolecular Assemblies

A major frontier in structural biology is the characterization of large and dynamic biomolecular complexes, such as ribonucleoprotein (RNP) complexes, which are often challenging to study using traditional methods like X-ray crystallography. Isotopic labeling, particularly with ¹³C and ¹⁵N, is indispensable for solution NMR studies of these large assemblies. nih.govnih.gov

The incorporation of labeled guanine (B1146940) nucleotides is critical for investigating the structure and dynamics of guanine-rich regions of nucleic acids, such as G-quadruplexes, which play important roles in telomere maintenance and gene regulation. Furthermore, in large RNA-protein complexes, selectively labeling the RNA component with compounds derived from 9N-Trityl Guanine-¹³C₂,¹⁵N allows researchers to specifically probe the RNA structure and its interactions with the protein partner. nih.gov

Future research will focus on combining advanced labeling schemes with novel NMR techniques to tackle increasingly complex systems. For example, segmental labeling of a large RNA within a multi-protein complex will allow for the detailed characterization of specific RNA-protein interfaces. The strategic placement of ¹³C and ¹⁵N labels will facilitate the use of advanced NMR experiments that can provide long-range structural information, which is crucial for determining the global architecture of these assemblies.

Innovations in High-Resolution Analytical Detection and Quantification Technologies

The development of more sensitive and higher-resolution analytical techniques is essential for maximizing the information obtained from isotopically labeled molecules.

Advanced NMR Spectroscopy: For large biomolecules, traditional NMR experiments are often hampered by signal overlap and rapid signal decay. To overcome these limitations, new NMR methods are continuously being developed. These include TROSY (Transverse Relaxation-Optimized Spectroscopy) and novel ¹³C-detection experiments that offer enhanced resolution and sensitivity for large RNAs and their complexes. researchgate.net The use of solid-state NMR (ssNMR) is also an emerging area for the study of very large or non-soluble biomolecular assemblies, where specific isotopic labeling is crucial for resonance assignment and structural analysis. nih.govresearchgate.net

Mass Spectrometry: Mass spectrometry is a powerful tool for the precise quantification of biomolecules. mdpi.com The incorporation of stable isotopes allows for the use of quantitative proteomic and metabolomic techniques. In the context of nucleic acids, MS can be used to verify the incorporation of labels and to quantify the abundance of specific RNA or DNA molecules. mdpi.com Emerging "hyphenated techniques," which couple separation methods like liquid chromatography (LC) with high-resolution mass spectrometry (LC-MS), are enabling the sensitive and accurate analysis of complex mixtures of labeled biomolecules. scribd.comajrconline.orgmdpi.com Future innovations in MS will likely focus on improving ionization techniques and mass analyzers to handle even larger and more complex biomolecular assemblies, providing complementary data to NMR studies.

| Analytical Technique | Innovation | Impact on Labeled Biomolecule Analysis |

| NMR Spectroscopy | TROSY, ¹³C-detected experiments, Solid-State NMR | Enables the study of larger and more complex biomolecular assemblies at atomic resolution. researchgate.netresearchgate.net |

| Mass Spectrometry | High-resolution instruments, Quantitative methods (e.g., SILAC, iTRAQ) | Provides precise quantification and verification of isotopic labeling. |

| Hyphenated Techniques | LC-MS, GC-MS, CE-MS | Enhances the separation and identification of labeled molecules in complex biological samples. scribd.comajrconline.orgmdpi.com |

Q & A

Q. What analytical techniques are essential for confirming the structural integrity and isotopic labeling of 9N-Trityl Guanine-13C2,15N^{13}\text{C}_2,^{15}\text{N}13C2,15N?

To confirm structural integrity, use nuclear magnetic resonance (NMR) spectroscopy, focusing on chemical shifts to verify the trityl-guanine bond and isotopic incorporation. For isotopic validation, liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) is critical, as it quantifies enrichment and distinguishes isotopic peaks from background noise. High-resolution LC-MS with multiple reaction monitoring (MRM) can further validate isotopic purity by resolving -labeled fragments .

Q. How can researchers ensure isotopic purity during the synthesis of this compound^{13}\text{C}_2,^{15}\text{N}13C2,15N?

Isotopic purity requires rigorous synthesis controls:

- Use isotopically enriched precursors (e.g., -formic acid, -ammonia) with validated purity certificates.

- Employ preparative chromatography (e.g., reverse-phase HPLC) to isolate the target compound from unlabeled byproducts.

- Validate via mass spectrometry (MS) with isotopic pattern analysis and elemental analysis to confirm / ratios .

Q. What protocols are recommended for storing this compound^{13}\text{C}_2,^{15}\text{N}13C2,15N to prevent isotopic exchange or degradation?

- Store in anhydrous, inert conditions (argon atmosphere) at –20°C to minimize hydrolysis of the trityl group.

- Avoid exposure to protic solvents (e.g., water, alcohols) to prevent isotopic scrambling.

- Regularly test stability using accelerated degradation studies (e.g., 40°C/75% relative humidity) with LC-MS monitoring .

Advanced Research Questions

Q. How should experimental designs be optimized for 15N^{15}\text{N}15N-tracer studies using this compound^{13}\text{C}_2,^{15}\text{N}13C2,15N in nucleotide metabolism research?

- Sampling strategy : Use stratified random sampling to account for spatial heterogeneity in biological systems (e.g., tissue-specific metabolism).

- Statistical power : Calculate minimum sample sizes based on expected enrichment levels and natural abundance variance (typically ±0.3‰ for δ).

- Controls : Include unlabeled guanine controls to correct for background and matrix effects.

- Data normalization : Apply isotope dilution equations to adjust for recovery losses during extraction .

Q. How can contradictions in δ15N^{15}\text{N}15N measurements be resolved when analyzing this compound^{13}\text{C}_2,^{15}\text{N}13C2,15N in environmental samples?

Contradictions often arise from:

- Matrix interference : Use polygraphitic carbon (PGC) columns to separate the compound from co-eluting contaminants during LC-IRMS .

- Instrument drift : Implement internal reference standards (e.g., -urea) injected at regular intervals to calibrate the IRMS.

- Biological fractionation : Validate results with parallel experiments using -only labeled analogs to isolate -specific effects .

Q. What methodologies integrate 15N^{15}\text{N}15N NMR and LC-IRMS data to validate isotopic labeling efficiency in this compound^{13}\text{C}_2,^{15}\text{N}13C2,15N?

- Hybrid approach : Combine NMR chemical shift data (to confirm bonding environments) with LC-IRMS δ values (to quantify enrichment).

- Cross-validation : Use NMR to identify non-enriched impurities (e.g., unreacted guanine) and LC-IRMS to quantify their isotopic contribution.

- Error analysis : Calculate combined uncertainties from both techniques using propagation of error models .

Q. How can chromatographic separation of this compound^{13}\text{C}_2,^{15}\text{N}13C2,15N from complex biological matrices be optimized for LC-MS assays?

- Column selection : Use hydrophilic interaction liquid chromatography (HILIC) or PGC columns for polar nucleotide separation.

- Mobile phase : Optimize pH (e.g., 6.8–7.2) and ion-pairing agents (e.g., 5 mM ammonium acetate) to enhance resolution.

- Matrix-matched calibration : Spike labeled compound into blank matrices (e.g., cell lysates) to validate recovery and minimize ion suppression .

Q. What are the critical considerations for reproducing results from studies using this compound^{13}\text{C}_2,^{15}\text{N}13C2,15N in enzymatic assays?

- Enzyme specificity : Pre-screen enzymes (e.g., nucleotidases) for activity against the trityl-modified substrate.

- Reaction quenching : Use rapid freezing or acid denaturation to halt reactions at precise timepoints.

- Data reporting : Include raw isotopic ratios, instrument parameters (e.g., MS resolution), and statistical confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.